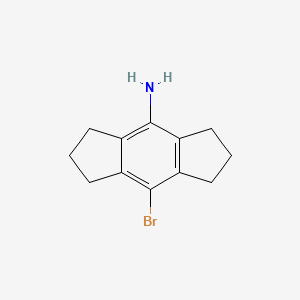
(1S,3S)-2,3-dihydro-1H-indene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3S)-2,3-dihydro-1H-indene-1,3-diol, also known as 1,3-dihydro-1H-indene-1,3-diol, is a natural product that has been studied for its potential applications in the field of medicine and biochemistry. This compound has been isolated from a variety of natural sources, such as plants and fungi, and has been found to possess a variety of biological activities. In recent years, it has been studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
科学的研究の応用
(1S,3S)-2,3-dihydro-1H-indene-1,3-diol1H-indene-1,3-diol has been studied for its potential applications in the field of medicine and biochemistry. It has been found to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. In addition, this compound has been shown to possess anti-diabetic and neuroprotective properties, suggesting its potential use in the treatment of a variety of diseases.
作用機序
The exact mechanism of action of (1S,3S)-2,3-dihydro-1H-indene-1,3-diol1H-indene-1,3-diol is not yet fully understood. However, it is believed to act by modulating various cellular processes, such as the production of reactive oxygen species, the regulation of gene expression, and the activation of signal transduction pathways.
Biochemical and Physiological Effects
(1S,3S)-2,3-dihydro-1H-indene-1,3-diol1H-indene-1,3-diol has been found to possess a variety of biochemical and physiological effects. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer effects. In addition, this compound has been found to possess anti-diabetic and neuroprotective properties, suggesting its potential use in the treatment of a variety of diseases.
実験室実験の利点と制限
The advantages of using (1S,3S)-2,3-dihydro-1H-indene-1,3-diol1H-indene-1,3-diol for laboratory experiments include its availability, low cost, and ease of synthesis. In addition, this compound has been found to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects, making it an attractive candidate for further research. However, there are some limitations to using this compound for laboratory experiments. For example, its exact mechanism of action is not yet fully understood, and its effects on humans have not yet been fully studied.
将来の方向性
The potential future directions of (1S,3S)-2,3-dihydro-1H-indene-1,3-diol1H-indene-1,3-diol research include further exploration of its mechanism of action, as well as its potential applications in the treatment of various diseases. In addition, further research could be conducted to investigate the safety and efficacy of this compound in humans, as well as its potential interactions with other drugs. Finally, further research could be conducted to develop novel synthetic methods for the synthesis of (1S,3S)-2,3-dihydro-1H-indene-1,3-diol1H-indene-1,3-diol, as well as to explore its potential applications in other fields, such as agriculture and food science.
合成法
The synthesis of (1S,3S)-2,3-dihydro-1H-indene-1,3-diol1H-indene-1,3-diol involves the use of a variety of chemical reagents and catalysts. The most commonly used method for the synthesis of this compound involves the reaction of an indene-1,3-diol and an alkyl halide in the presence of a base, such as sodium hydroxide. The reaction proceeds via a nucleophilic addition of the alkyl halide to the indene-1,3-diol, followed by a dehydration reaction to form the desired (1S,3S)-2,3-dihydro-1H-indene-1,3-diol1H-indene-1,3-diol product.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1S,3S)-2,3-dihydro-1H-indene-1,3-diol involves the conversion of a suitable starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclohexanone", "Benzene", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Copper sulfate", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethanol" ], "Reaction": [ "Step 1: Cyclohexanone is converted to phenyl-2-propanone (P2P) through a Friedel-Crafts acylation reaction using benzene and aluminum chloride as a catalyst.", "Step 2: P2P is reduced to phenyl-2-propanol using sodium borohydride as a reducing agent.", "Step 3: Phenyl-2-propanol is oxidized to phenyl-2-propanone using sodium hydroxide and hydrogen peroxide.", "Step 4: Phenyl-2-propanone is reacted with hydrochloric acid and sodium nitrite to form 2-nitro-1-phenylpropan-1-ol.", "Step 5: 2-nitro-1-phenylpropan-1-ol is reduced to 2-amino-1-phenylpropan-1-ol using copper sulfate and sodium bicarbonate.", "Step 6: 2-amino-1-phenylpropan-1-ol is cyclized to (1S,3S)-2,3-dihydro-1H-indene-1,3-diol using hydrochloric acid and sodium nitrite.", "Step 7: The product is purified using sodium chloride and water, and recrystallized from ethanol." ] } | |
CAS番号 |
190897-58-6 |
分子式 |
C9H10O2 |
分子量 |
150.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



